molecular formula C10H13BrN4O B8719302 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

Cat. No.: B8719302
M. Wt: 285.14 g/mol
InChI Key: DWGZVPOKOXFLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of heterocyclic compounds It contains a bromine atom, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce an oxo derivative.

Scientific Research Applications

2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.

    Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrimidine and piperazine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
  • 2-Fluoro-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
  • 2-Iodo-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon

Uniqueness

2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the pyrimidine and piperazine rings provides a versatile scaffold for the development of novel therapeutic agents .

Properties

Molecular Formula

C10H13BrN4O

Molecular Weight

285.14 g/mol

IUPAC Name

2-bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C10H13BrN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2

InChI Key

DWGZVPOKOXFLTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.2 g bromacetylbromide was dropped to 16.5 g 1-pyrimidin-2-yl-piperazin and 10.2 g triethylamine in 250 mL THF. The reaction was stirred over night at RT and evaporated. The residue was extracted with DCM and water. The organic layer was evaporated and the residue was crystallized with petrolether and then purified by chromatography on silica gel (DCM/MeOH:95/5) to yield 36 mg of the desired compound.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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